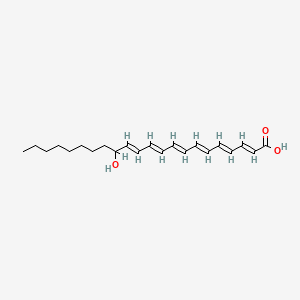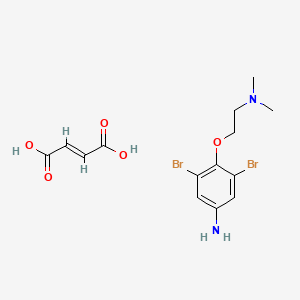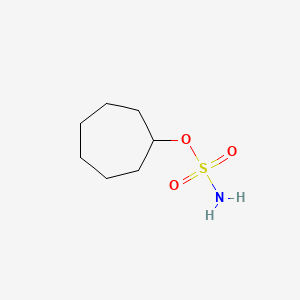
AR-42
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound has shown significant promise in the treatment of various cancers, including hematologic malignancies and solid tumors . Histone deacetylase inhibitors are a class of compounds that interfere with the function of histone deacetylase, leading to an accumulation of acetylated histones and other proteins, which can result in the modulation of gene expression and inhibition of cancer cell growth .
Méthodes De Préparation
The synthesis of AR-42 involves several steps, starting with the preparation of ethyl 4-aminobenzoate, which is then converted to its amide derivative. This intermediate is further transformed into hydroxamic acid through a series of reactions . The general synthetic route includes:
- Conversion of methyl/ethyl esters to hydroxamic acids .
Installation of a cycloalkyl ring at the α-benzylic carbon: .
Synthesis of quaternary carboxylic acids: .
Preparation of amides of ethyl 4-aminobenzoate: .
Industrial production methods for this compound are not widely documented, but the synthesis typically involves standard organic chemistry techniques and reagents, with careful control of reaction conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
AR-42 undergoes several types of chemical reactions, primarily involving its role as a histone deacetylase inhibitor. The compound induces histone H3 and H4 hyperacetylation, as well as α-tubulin acetylation . Common reagents and conditions used in these reactions include:
- Histone deacetylase inhibitors : this compound itself acts as an inhibitor.
- Acetylation reagents : These are used to study the effects of this compound on histone acetylation .
The major products formed from these reactions include acetylated histones and other proteins, which play a crucial role in gene expression modulation and cancer cell growth inhibition .
Applications De Recherche Scientifique
AR-42 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
- Cancer Research : this compound has shown efficacy in treating various cancers, including hematologic malignancies and solid tumors .
- Epigenetic Studies : As a histone deacetylase inhibitor, this compound is used to study the effects of histone acetylation on gene expression and cellular function .
- Drug Development : this compound is being investigated as a potential therapeutic agent for various diseases, including neurofibromatosis type 2-associated tumors and advanced solid malignancies .
Mécanisme D'action
AR-42 exerts its effects by inhibiting histone deacetylase enzymes, leading to an accumulation of acetylated histones and other proteins . This results in chromatin remodeling and restored transcription of genes regulating proliferation, cell-cycle progression, and cell survival . The molecular targets and pathways involved include:
Comparaison Avec Des Composés Similaires
AR-42 is unique among histone deacetylase inhibitors due to its potent activity and broad-spectrum effects. Similar compounds include:
- Vorinostat : Another histone deacetylase inhibitor with similar mechanisms of action .
- Panobinostat : A potent histone deacetylase inhibitor used in cancer treatment .
Compared to these compounds, this compound has shown distinct advantages in terms of its efficacy and safety profile, making it a promising candidate for further research and development .
Propriétés
Formule moléculaire |
C18H20N2O3 |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
N-hydroxy-4-[(3-methyl-2-phenylbutanoyl)amino]benzamide |
InChI |
InChI=1S/C18H20N2O3/c1-12(2)16(13-6-4-3-5-7-13)18(22)19-15-10-8-14(9-11-15)17(21)20-23/h3-12,16,23H,1-2H3,(H,19,22)(H,20,21) |
Clé InChI |
LAMIXXKAWNLXOC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO |
Synonymes |
HDAC-42 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(1R,5R)-5-[(E,3S)-3-hydroxy-4,4-dimethyloct-1-enyl]-3,3-dimethyl-2-oxocyclopentyl]sulfanylhexanoic acid](/img/structure/B1236322.png)

![3-{6-(3-Amino-benzenesulfinylmethyl)-3-[8-(4-methoxy-phenyl)-octyloxy]-pyridin-2-yl}-acrylic acid](/img/structure/B1236324.png)




![6-[(2Z)-2-[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cycloheptane-1,4-diol](/img/structure/B1236333.png)


![10-[8-(4-Carboxy-3-methylbuta-1,3-dienyl)-3,9-dimethyl-1,7-dioxaspiro[5.5]undec-2-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B1236338.png)

